molecular formula C20H26O2 B133733 3,4-Didehydroretinoic acid CAS No. 4159-20-0

3,4-Didehydroretinoic acid

Cat. No.: B133733
CAS No.: 4159-20-0
M. Wt: 298.4 g/mol
InChI Key: SYESMXTWOAQFET-YCNIQYBTSA-N
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Description

3,4-Didehydroretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including cell differentiation and proliferation. It is structurally similar to retinoic acid but contains a double bond between the third and fourth carbon atoms in the cyclohexene ring, which gives it unique properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Didehydroretinoic acid can be synthesized from retinol through a series of oxidation and isomerization reactions. The process typically involves the use of strong oxidizing agents and specific reaction conditions to ensure the formation of the desired double bond. One common method involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally isomerization to this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled environments to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Didehydroretinoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines, and acid chlorides.

Major Products:

Scientific Research Applications

3,4-Didehydroretinoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESMXTWOAQFET-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310910
Record name 3,4-Didehydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4159-20-0
Record name 3,4-Didehydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4159-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Didehydroretinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Didehydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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